molecular formula C8H10FNO2S B1386609 4-Ethanesulfonyl-3-fluorophenylamine CAS No. 1039867-74-7

4-Ethanesulfonyl-3-fluorophenylamine

Cat. No.: B1386609
CAS No.: 1039867-74-7
M. Wt: 203.24 g/mol
InChI Key: GWNALLHEFDAILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a derivative of sulfonamide and features both an ethanesulfonyl group and a fluorine atom attached to a phenylamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of fluorinated reagents and sulfonyl chlorides under controlled conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Ethanesulfonyl-3-fluorophenylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide or palladium catalysts are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted phenylamines .

Scientific Research Applications

4-Ethanesulfonyl-3-fluorophenylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and protein modifications.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Ethanesulfonyl-3-fluorophenylamine involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The ethanesulfonyl group can also influence the compound’s solubility and stability, affecting its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylamine: Lacks the ethanesulfonyl group, making it less versatile in certain applications.

    4-Ethanesulfonylphenylamine: Lacks the fluorine atom, which can reduce its binding affinity and specificity.

    3-Fluoroaniline: Similar structure but without the ethanesulfonyl group, affecting its chemical properties

Properties

IUPAC Name

4-ethylsulfonyl-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-2-13(11,12)8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNALLHEFDAILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethanesulfonyl-3-fluorophenylamine
Reactant of Route 2
4-Ethanesulfonyl-3-fluorophenylamine
Reactant of Route 3
Reactant of Route 3
4-Ethanesulfonyl-3-fluorophenylamine
Reactant of Route 4
Reactant of Route 4
4-Ethanesulfonyl-3-fluorophenylamine
Reactant of Route 5
Reactant of Route 5
4-Ethanesulfonyl-3-fluorophenylamine
Reactant of Route 6
4-Ethanesulfonyl-3-fluorophenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.